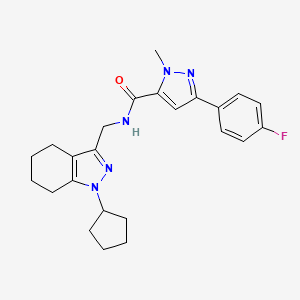

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The carboxamide moiety at position 5 is linked to a cyclopentyl-tetrahydroindazole scaffold.

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN5O/c1-29-23(14-20(27-29)16-10-12-17(25)13-11-16)24(31)26-15-21-19-8-4-5-9-22(19)30(28-21)18-6-2-3-7-18/h10-14,18H,2-9,15H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEGQIVYSBTFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C4=C3CCCC4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several key components:

- Indazole moiety : A bicyclic structure known for its biological activity.

- Cyclopentyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.

The molecular formula is with a molecular weight of approximately 344.43 g/mol.

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly Janus kinases (JAKs) which are crucial in cytokine signaling related to immune responses .

- Receptor Modulation : It may interact with various receptors implicated in pain and inflammation, potentially modulating their activity to alleviate symptoms associated with inflammatory diseases .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound. It has been tested in vitro and in vivo for its ability to reduce inflammation markers:

- Cytokine Inhibition : The compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .

- Animal Models : In rodent models of arthritis, administration of the compound resulted in decreased joint swelling and pain behavior compared to control groups.

Anticancer Potential

Emerging data suggest that this compound may have anticancer activity:

- Cell Proliferation Inhibition : Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Targeting Specific Pathways : It has been noted to affect signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.

Case Study 1: Rheumatoid Arthritis Model

In a controlled study involving a rheumatoid arthritis model, treatment with this compound resulted in:

- A significant reduction in paw swelling by 45% compared to the untreated group.

- Decreased levels of inflammatory markers in serum samples.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines revealed:

- A dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.

- Induction of apoptosis was confirmed through annexin V staining assays.

Summary of Findings

Scientific Research Applications

Molecular Formula

Molecular Weight

Approximately 363.43 g/mol.

Pharmacological Potential

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for various pharmacological effects:

- Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

- Neuropharmacological Effects : Its structural components may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

Biological Studies

The compound can serve as a ligand in receptor-ligand interaction studies. Its ability to bind selectively to certain receptors may help elucidate mechanisms of action and develop targeted therapies.

Synthetic Chemistry

In synthetic chemistry, this compound can act as a building block for creating more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and develop derivatives with enhanced biological activities.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

- Material Science : Its unique chemical properties could be harnessed to develop new materials with specific functionalities.

- Catalysis : The compound might serve as a catalyst or precursor in various chemical reactions due to its reactive functional groups.

Comparison with Similar Compounds

Research Findings and Hypotheses

Predicted Bioactivity

Based on structural analogs:

- CNS Targets: Potential modulation of cannabinoid or serotonin receptors due to fluorophenyl and indazole motifs .

- Kinase Inhibition : The indazole scaffold is common in kinase inhibitors (e.g., Pazopanib), suggesting possible ATP-competitive activity.

Limitations and Gaps

- No direct binding or functional data for the target compound are available in the provided evidence.

- The lumping strategy () cannot be applied here due to the compound’s structural uniqueness, though its fluorophenyl group aligns with analogs in and .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis involving condensation and cyclization reactions is commonly employed for pyrazole-carboxamide derivatives. For example, analogous compounds like 1,5-diarylpyrazole derivatives are synthesized via sequential Suzuki-Miyaura couplings and heterocycle formation . To optimize yields, Design of Experiments (DoE) methodologies can systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface modeling (RSM) help identify optimal conditions while minimizing experimental iterations .

Q. How can crystallographic data be utilized to validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For instance, studies on structurally similar pyrazole-carbothioamides (e.g., 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) revealed bond angles, dihedral angles, and packing interactions, with mean C–C bond deviations <0.004 Å and R-factors <0.06 . Key parameters include space group assignment (e.g., monoclinic P21/c) and unit cell dimensions (a, b, c, β), which should align with computational predictions.

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclopentyl CH2 groups at δ 1.5–2.0 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ for C26H23FN6S: m/z 471.17) and detects impurities .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer : Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) assess binding affinities to target proteins. For example, pyrazole derivatives targeting cannabinoid receptors (CB1/CB2) were docked into active sites using Lamarckian genetic algorithms, with binding energies <−8 kcal/mol indicating strong interactions . Key steps include:

- Protein Preparation : Retrieve target structures from PDB (e.g., 5XRA for CB1).

- Grid Generation : Define active site coordinates (e.g., centroid x=12.5, y=−6.3, z=22.8).

- Post-Docking Analysis : Visualize hydrogen bonds (e.g., indazole N-H⋯Tyr275) and hydrophobic contacts .

Q. What strategies address contradictions in experimental data, such as discrepancies between in vitro and in vivo efficacy?

- Methodological Answer : Contradictions may arise from bioavailability or metabolic stability issues. Approaches include:

- ADME Profiling : Assess LogP (target ~3.8 for blood-brain barrier penetration) and metabolic stability via liver microsome assays .

- Proteolytic Stability : Use LC-MS/MS to track degradation in plasma (e.g., t1/2 >2 hours for viable candidates) .

- Species-Specific Differences : Compare rodent vs. human cytochrome P450 interactions using recombinantly expressed enzymes .

Q. How can reaction path search algorithms (e.g., quantum chemical calculations) optimize the synthesis of novel analogs?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) methods, as implemented in ICReDD’s workflow, predict transition states and intermediates. For example, reaction path searches for pyrazole-carboxamide analogs identified low-energy pathways (ΔG‡ <25 kcal/mol) for cyclization steps, validated by experimental yields >75% . Tools like Gaussian 16 or ORCA calculate Gibbs free energy surfaces at the B3LYP/6-31G(d) level.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.